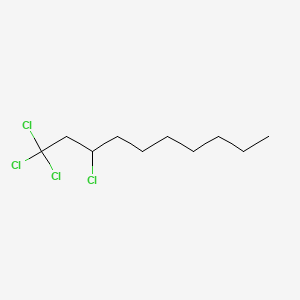

1,1,1,3-Tetrachlorodecane

Descripción

Contextualization within Polychlorinated Alkanes and their Significance

1,1,1,3-Tetrachlorodecane belongs to the larger family of polychlorinated alkanes (PCAs), which are alkanes that have two or more hydrogen atoms replaced by chlorine atoms. PCAs are produced as complex technical mixtures and are categorized by their carbon chain length: short-chain (SCCPs, C10-13), medium-chain (MCCPs, C14-17), and long-chain (LCCPs, C18-30). bcp-instruments.com These compounds have been widely used as plasticizers, flame retardants in plastics, adhesives, and lubricants for metal-working. bcp-instruments.comosti.gov

The significance of PCAs in research stems from their environmental persistence and potential for bioaccumulation. bcp-instruments.comchloffin.eu Due to their stability, they can remain in the environment for extended periods, leading to their presence in various ecosystems. chloffin.eu Some PCAs, particularly short-chain chlorinated paraffins, are recognized as persistent organic pollutants (POPs) and are subject to international regulation under the Stockholm Convention. bcp-instruments.comchloffin.eu The study of specific PCA congeners, such as this compound, is crucial for understanding their environmental behavior, and potential impacts.

Overview of Methodological Approaches in Novel Organic Compound Investigation

The investigation of novel organic compounds like this compound employs a variety of methodological approaches to determine their structure, properties, and purity. These methods are essential for both research and regulatory purposes.

Synthesis and Purification: The creation of specific chlorinated alkane isomers often involves controlled synthesis routes. For instance, selective chlorination of alkenes or the conversion of alcohols can provide greater control over the position of chlorine atoms on the carbon chain. Following synthesis, purification techniques are employed to isolate the target compound.

Structural Elucidation: A combination of spectroscopic techniques is used to confirm the structure of a newly synthesized compound. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the chlorine content and substitution patterns in chlorinated paraffins. chloffin.eu Mass spectrometry (MS), often coupled with gas chromatography (GC), is used to determine the molecular weight and fragmentation patterns, further confirming the compound's identity. bcp-instruments.com For some compounds, single-crystal X-ray crystallography can provide definitive information about the three-dimensional molecular structure. nih.gov

Analytical Quantification: Sensitive and specific analytical methods are required for the detection and quantification of polychlorinated alkanes in various matrices. Gas chromatography-mass spectrometry (GC-MS) is a commonly used technique. bcp-instruments.com The development of reference standards, such as purified this compound, is essential for the accurate calibration and validation of these analytical methods. chloffin.eubcp-instruments.com More advanced techniques like comprehensive two-dimensional gas chromatography (GC×GC) and chloride-enhanced atmospheric pressure chemical ionization (APCI)-MS are being explored to overcome the challenges of separating and detecting the vast number of isomers present in technical mixtures. osti.gov

Scope and Objectives of Research on this compound

Research on this compound is primarily driven by its role as a specific congener within the broader class of polychlorinated alkanes. The main objectives of studying this compound include:

Development of Analytical Standards: A key application of this compound is its use as a certified reference material for the analytical detection of short-chain chlorinated paraffins. bcp-instruments.comchloffin.eubcp-instruments.com The availability of a pure, well-characterized standard is crucial for the accurate quantification of these compounds in environmental and biological samples.

Investigating Physicochemical Properties: Determining the specific physical and chemical properties of individual congeners like this compound helps in understanding their environmental fate and transport. For example, properties like water solubility and vapor pressure influence how the compound moves through different environmental compartments.

Use in Synthesis: this compound is utilized in the synthesis of other chemical structures, such as bis(2-pyridylmethyl)amine copper complexes, which have catalytic activity. usbio.net It can also be derived from carbon tetrachloride. usbio.netchemicalbook.com

Understanding Isomer-Specific Behavior: By studying a specific isomer like this compound, researchers can gain insights into how the position of chlorine atoms affects the compound's reactivity and persistence compared to other isomers.

Interactive Data Tables

Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C10H18Cl4 | usbio.netnih.gov |

| Molecular Weight | 280.06 g/mol | usbio.net |

| CAS Number | 51755-60-3 | usbio.netnih.gov |

| IUPAC Name | This compound | nih.govlookchem.com |

| XLogP3-AA (LogP) | 6.5 | nih.govlookchem.com |

| Hydrogen Bond Donor Count | 0 | nih.govlookchem.com |

| Hydrogen Bond Acceptor Count | 0 | nih.gov |

Comparative Data of Tetrachloroalkanes

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|

| This compound | C10H18Cl4 | 280.06 | 51755-60-3 |

| 1,1,1,11-Tetrachloroundecane | C11H20Cl4 | 294.089 | Not specified |

| 1,1,1,3-Tetrachloroundecane | C11H20Cl4 | 294.089 | 56686-55-6 |

| Tetrachlorododecane | C12H22Cl4 | 322.12 | Not specified |

Detailed Research Findings

Research on this compound has provided valuable insights into its synthesis, characterization, and applications. As a specific congener of short-chain chlorinated paraffins, its primary role in the scientific community is as a reference standard for analytical testing. chloffin.eubcp-instruments.com This is critical for monitoring the levels of these persistent organic pollutants in the environment.

The synthesis of this compound can be achieved through the reaction of carbon tetrachloride with an appropriate precursor. usbio.netchemicalbook.com Its structure, with three chlorine atoms on the terminal carbon and one on the third carbon, gives it specific chemical properties that are of interest in synthetic chemistry. For example, it is used as a starting material in the synthesis of certain copper complexes that exhibit catalytic properties. usbio.net

The position of the chlorine atoms in this compound is known to influence its reactivity. Compared to isomers with terminal chlorination at both ends of the carbon chain, the chlorine at the C3 position in this compound can lead to increased steric hindrance, which may reduce its reactivity in certain chemical reactions.

Structure

3D Structure

Propiedades

IUPAC Name |

1,1,1,3-tetrachlorodecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18Cl4/c1-2-3-4-5-6-7-9(11)8-10(12,13)14/h9H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJYOJVPCYHTCSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(CC(Cl)(Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18Cl4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90872677 | |

| Record name | 1,1,1,3-Tetrachlorodecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90872677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51755-60-3 | |

| Record name | 1,1,1,3-Tetrachlorodecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051755603 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1,1,3-Tetrachlorodecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90872677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,1,1,3 Tetrachlorodecane

Historical and Current Approaches to Chlorination of Decane (B31447) Derivatives

The introduction of multiple chlorine atoms onto a decane backbone has been approached through various methods, evolving from non-selective radical processes to more controlled catalytic and regioselective strategies.

Radical-Mediated Chlorination Pathways

Free-radical chlorination is a long-established method for the halogenation of alkanes. This approach typically involves the use of chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂) as the chlorine source, with initiation achieved through ultraviolet (UV) light or thermal energy. The reaction proceeds via a chain mechanism involving chlorine radicals, which abstract hydrogen atoms from the alkane chain, followed by reaction of the resulting alkyl radical with a chlorine source.

Historically, this method has been employed for the industrial production of chlorinated paraffins, which are complex mixtures of polychlorinated alkanes with varying chain lengths and degrees of chlorination. The primary drawback of free-radical chlorination is its lack of selectivity. On a decane chain, hydrogen abstraction can occur at any position, leading to a statistical mixture of isomers. The reactivity of C-H bonds towards radical abstraction follows the order of tertiary > secondary > primary, which further complicates the selective synthesis of a specific isomer like 1,1,1,3-tetrachlorodecane.

Table 1: Relative Reactivity of C-H Bonds in Free-Radical Chlorination

| C-H Bond Type | Relative Reactivity |

| Primary (1°) | 1 |

| Secondary (2°) | 3.5 - 4.5 |

| Tertiary (3°) | 5.0 - 5.5 |

Note: Reactivities are approximate and can be influenced by reaction conditions.

Research into the composition of industrial chlorinated paraffin mixtures has shown a wide distribution of congeners, highlighting the non-selective nature of these traditional methods. While effective for producing bulk mixtures, free-radical chlorination is not a viable method for the targeted synthesis of this compound in high purity.

Catalytic Chlorination Techniques

To address the selectivity challenges of radical-mediated pathways, various catalytic systems have been developed for alkane chlorination. These methods often aim to control the reaction by activating specific C-H bonds or by directing the chlorinating agent to a particular site.

One promising approach involves the use of transition metal catalysts. For instance, iron-based catalysts have been investigated for the chlorination of alkanes. A photo-chlorination of linear alkanes with 2-position selectivity has been achieved using a metal-organic layer (MOL) catalyst, demonstrating the potential for catalytic control over regioselectivity. snnu.edu.cn While this specific example targets the 2-position, it illustrates the principle of using tailored catalysts to influence the site of chlorination on a long-chain alkane.

Another catalytic strategy employs hypervalent iodine compounds. A process for the regiospecific chlorination of alkanes has been developed using a hypervalent iodine catalyst in an acidic medium with a metal chloride as the chlorine source. google.com This method offers a higher degree of regioselectivity compared to traditional radical methods and operates under milder conditions.

Table 2: Comparison of Catalytic Chlorination Methods

| Catalytic System | Chlorine Source | Key Features | Potential for this compound Synthesis |

| Metal-Organic Layer (MOL) with FeCl₃ | FeCl₃ | Photo-induced, high selectivity for the 2-position on linear alkanes. | Limited direct applicability for the 1,1,1,3-pattern, but demonstrates the principle of catalytic site direction. |

| Hypervalent Iodine Catalyst | Metal Chlorides | High regioselectivity, milder reaction conditions. | Potentially adaptable with a suitably designed precursor to direct chlorination. |

These catalytic methods represent a significant advancement over non-selective radical chlorination and provide a foundation for developing more targeted synthetic routes.

Regioselective and Stereoselective Chlorination Strategies

Achieving the specific 1,1,1,3-tetrachloro substitution pattern requires a high degree of regiocontrol. Modern synthetic organic chemistry has seen the development of powerful strategies for the site-selective functionalization of C-H bonds, which can be conceptually applied to the synthesis of this compound.

A key strategy for achieving regioselectivity is the use of directing groups. A directing group is a functional group that is part of the substrate molecule and positions a catalyst in close proximity to a specific C-H bond, thereby promoting its selective functionalization. snnu.edu.cnnih.govnih.gov For the synthesis of this compound, one could envision a decane derivative with a directing group that facilitates chlorination at the C1 and C3 positions. The directing group would be installed prior to the chlorination steps and subsequently removed.

While the direct application of these directing group strategies to the synthesis of polychlorinated long-chain alkanes is not extensively reported, the principles are well-established in other areas of C-H activation. The challenge lies in identifying a suitable directing group that can withstand the chlorination conditions and can be efficiently installed and removed from a decane scaffold.

Stereoselectivity in the chlorination of an achiral molecule like decane is not a factor unless chiral centers are introduced. If a chiral precursor were used, the stereochemical outcome of the chlorination would depend on the mechanism of the reaction (e.g., radical vs. concerted) and the influence of any chiral auxiliaries or catalysts.

Precursor Design and Selection for Targeted Synthesis

The rational design of the starting material is paramount for the successful synthesis of a complex molecule like this compound. The choice of precursor can influence the reactivity of specific C-H bonds and allow for the introduction of chlorine atoms in a controlled manner.

Synthesis of Decane Scaffolds with Pre-functionalized Sites

To overcome the inherent lack of selectivity in the chlorination of n-decane, a precursor with pre-functionalized sites that can either be converted to chloro groups or can direct the chlorination to the desired positions is a viable strategy.

One conceptual approach involves the use of a decane derivative with activating or directing groups at or near the C1 and C3 positions. For example, a decan-3-one precursor could be synthesized. The carbonyl group at the 3-position would activate the adjacent methylene (C2 and C4) and methyl (C1) protons, making them more susceptible to certain types of halogenation reactions. The synthesis of α-chloroketones is a well-established transformation. organic-chemistry.org Further functionalization and reduction of the carbonyl group would be required to arrive at the final tetrachlorodecane.

Another strategy involves the synthesis of 1-decene. The double bond in 1-decene provides a reactive handle for the introduction of functionality. For instance, addition reactions across the double bond could be used to install chlorine atoms or other groups that can be later converted to chlorides.

The use of directing groups, as mentioned in section 2.1.3, requires the synthesis of a decane scaffold bearing such a group. This could involve, for example, the synthesis of a decanoic acid derivative where the carboxylic acid or a derivative thereof acts as a directing group for C-H chlorination at a distal position. Recent advances in C-H functionalization have demonstrated the ability of directing groups to control reactions at positions far from the directing group itself. rsc.org

Evaluation of Starting Material Reactivity and Availability

The choice of starting material is also governed by its reactivity and commercial availability.

n-Decane: Readily available and inexpensive. However, its low reactivity and the presence of multiple secondary C-H bonds of similar reactivity make its direct selective chlorination to this compound extremely challenging.

1-Decene: Commercially available. The presence of the double bond offers a site for selective functionalization, making it a more attractive starting point than n-decane for a targeted synthesis.

Decanoic Acid and its Derivatives: Readily available. These can serve as precursors for the introduction of directing groups, offering a pathway to regioselective C-H chlorination.

Decan-3-one: Can be synthesized through various established organic reactions, such as the oxidation of decan-3-ol or the reaction of an appropriate organometallic reagent with a carboxylic acid derivative. Its utility lies in the activation of adjacent C-H bonds.

Optimization of Reaction Conditions for Enhanced Yield and Purity

The primary plausible route for the synthesis of this compound is the free-radical addition of carbon tetrachloride to a terminal alkene, specifically 1-nonene. This type of reaction, known as telomerization, is a well-established method for creating 1,1,1,3-tetrachloroalkanes. google.comkyoto-u.ac.jp The mechanism involves the initiation of a trichloromethyl radical (•CCl₃) from carbon tetrachloride, which then adds to the double bond of the alkene. libretexts.orgpharmaguideline.com Optimization of this process is critical for maximizing the yield of the desired product and minimizing byproducts.

Solvent Effects on Chlorination Efficiency

The choice of solvent can influence the efficiency of free-radical chlorination reactions. While many radical additions are performed neat or in a non-polar solvent that does not interfere with the radical chain mechanism, the solvent can in some cases affect the reactivity and selectivity. For reactions involving the addition of carbon tetrachloride, the reagent itself can often serve as the solvent if used in sufficient excess. In other free-radical halogenations, chlorinated solvents such as dichloromethane are common. byjus.com However, the solvent's primary role in the telomerization of 1-nonene with carbon tetrachloride is to ensure homogeneity of the reactants and initiator and to aid in heat dissipation for the exothermic reaction.

Table 1: General Solvent Considerations for Radical Addition Reactions

| Solvent Type | Potential Effect on Chlorination | Example(s) |

|---|---|---|

| Non-polar (e.g., Hexane) | Generally inert; good for dissolving reactants. | Used in various radical reactions. |

| Chlorinated (e.g., CCl₄) | Can act as both reactant and solvent. | Common in telomerization reactions. kyoto-u.ac.jp |

Temperature and Pressure Profiling for Reaction Control

Temperature and pressure are critical parameters for controlling the rate and outcome of the synthesis. Free-radical reactions are typically initiated by heat or ultraviolet (UV) light, which provides the energy for the homolytic cleavage of the initiator or a reactant molecule. byjus.comlibretexts.org

For the synthesis of similar compounds like 1,1,1,3-tetrachloropropane (B89638) from ethylene (B1197577) and carbon tetrachloride, reactions are often conducted at elevated temperatures (e.g., 90-130°C) and pressures (e.g., 30-200 psig) to maintain the reactants in the liquid phase and increase the reaction rate. google.com Higher temperatures generally increase the rate of radical formation and propagation but can also lead to a higher incidence of side reactions, such as polymerization of the alkene or the formation of higher telomers. kyoto-u.ac.jppharmaguideline.com Careful temperature control is therefore essential to balance reaction speed with product selectivity.

Table 2: Illustrative Temperature and Pressure Effects on Telomerization

| Parameter | Effect on Reaction | Optimal Range (Example-based) |

|---|---|---|

| Temperature | Increases initiation and propagation rates. Too high can increase side products. | 90 - 130 °C google.com |

| Pressure | Maintains volatile reactants in liquid phase; increases reactant concentration. | 30 - 200 psig google.com |

Role of Catalysts and Initiators in Selective Chlorination

The free-radical addition of carbon tetrachloride to an alkene is not self-starting and requires an initiator to begin the radical chain reaction. libretexts.org Peroxides, such as benzoyl peroxide, are common initiators that decompose upon heating to form radicals, which then start the chain process. libretexts.orglibretexts.org Azo compounds like azobisisobutyronitrile (AIBN) are also effective initiators. kyoto-u.ac.jp

In addition to organic initiators, transition metal complexes can catalyze this type of reaction. For instance, processes utilizing iron catalysts, such as a combination of metallic iron, ferric chloride, and a co-catalyst like tributylphosphate, have been developed for the synthesis of 1,1,1,3-tetrachloropropane. google.com These catalytic systems operate through a redox mechanism that facilitates the transfer of a chlorine atom and the addition of the •CCl₃ group across the double bond. The choice of catalyst or initiator is crucial for achieving high conversion and selectivity.

Alternative Synthetic Routes to this compound Isomers

While the telomerization reaction is a direct route to the 1,1,1,3-isomer, other synthetic strategies can produce different tetrachlorodecane isomers. These methods include stepwise functionalization and reactions involving molecular rearrangements.

Stepwise Functionalization Approaches

A conceptually straightforward but practically challenging approach to synthesizing tetrachlorodecanes is the direct, stepwise free-radical chlorination of decane or a partially chlorinated decane. This method involves treating the alkane with chlorine gas (Cl₂) in the presence of UV light or heat. byjus.com

The process occurs via a radical chain mechanism involving initiation, propagation, and termination steps. masterorganicchemistry.comlibretexts.org However, this method suffers from a significant lack of selectivity. The chlorine radical is highly reactive and can abstract hydrogen atoms from any carbon atom along the decane chain. Because secondary hydrogens are more reactive than primary hydrogens, chlorination will occur preferentially at the internal positions, but a complex mixture of mono-, di-, tri-, and tetrachlorinated isomers will inevitably be formed. libretexts.org Separating the specific this compound isomer from this complex mixture would be exceedingly difficult, making this route synthetically impractical for obtaining a pure product.

Rearrangement Reactions Leading to Tetrachlorodecane Isomers

Rearrangement reactions represent a class of organic reactions where the carbon skeleton of a molecule is reorganized to form a structural isomer. wikipedia.org These reactions, such as 1,2-hydride or 1,2-alkyl shifts, are most common in reactions that proceed through a carbocation intermediate. masterorganicchemistry.com The driving force is typically the formation of a more stable carbocation.

While some sources suggest rearrangements can occur in free-radical reactions, they are not a characteristic or predictable feature of the primary pathways for alkane chlorination or telomerization. byjus.com The synthesis of specific isomers, such as the reported synthesis of a stereoisomeric mixture of 3,4,7,8-tetrachlorodecane, likely proceeds from starting materials that already contain the necessary carbon skeleton and functional groups, rather than relying on a rearrangement of the decane backbone. nih.govresearchgate.net Therefore, while rearrangement reactions are a powerful tool in organic synthesis for creating isomers, they are not considered a primary or reliable method for the targeted synthesis of specific tetrachlorodecane isomers from simple precursors like decane.

Green Chemistry Principles in the Synthesis of Halogenated Alkanes

The synthesis of halogenated alkanes, a class of compounds with significant industrial applications, has traditionally involved methods that are often at odds with modern principles of environmental stewardship. The production of molecules like this compound necessitates the use of reactive, and sometimes hazardous, reagents and can lead to the formation of significant waste streams. Green chemistry offers a framework for designing chemical processes that minimize environmental impact by reducing waste, conserving energy, and eliminating the use of toxic substances. Applying these principles to the synthesis of halogenated alkanes aims to develop safer, more efficient, and sustainable manufacturing routes.

Solvent-Free Chlorination Methods

A primary goal of green chemistry is to reduce or eliminate the use of auxiliary substances like organic solvents, which contribute significantly to industrial waste and environmental pollution. Solvent-free, or neat, reaction conditions are therefore highly desirable.

One of the most established solvent-free approaches is gas-phase photochlorination . This industrial process involves the reaction of a gaseous or liquid alkane with elemental chlorine, initiated by ultraviolet (UV) light or heat. wikipedia.orglibretexts.org This method proceeds via a free-radical chain mechanism. wikipedia.org Since the reactants themselves constitute the reaction medium, the need for a separate solvent is eliminated. However, a major drawback of this technique is its lack of selectivity, especially with long-chain alkanes like decane. nih.gov The reaction typically yields a complex mixture of constitutional isomers and products with varying degrees of chlorination, necessitating energy-intensive separation processes. wikipedia.org

More recent innovations have focused on the use of solid, easy-to-handle chlorinating agents. For instance, trichloroisocyanuric acid (TCCA) has been used for the solventless chlorination of various organic compounds under sunlight irradiation. researchgate.net This approach avoids the use of both organic solvents and hazardous elemental chlorine gas, presenting a safer and more environmentally benign alternative.

Another advanced technique involves the use of flow chemistry in microreactors. Researchers have developed systems where gaseous chlorine is generated in situ from safer precursors (e.g., HCl and NaOCl) and immediately consumed in a photo-microreactor. rsc.org This method enhances safety by avoiding the storage and transport of large quantities of toxic chlorine gas and improves efficiency and control over the reaction conditions.

| Method | Description | Advantages | Disadvantages |

| Gas-Phase Photochlorination | Reaction of alkane with Cl₂ gas, initiated by UV light or heat. libretexts.org | Solvent-free, well-established for industrial use. | Poor selectivity leading to product mixtures and waste; requires handling of toxic Cl₂ gas. wikipedia.orgnih.gov |

| Solid Chlorinating Agents | Use of reagents like trichloroisocyanuric acid (TCCA) often activated by light. researchgate.net | Avoids hazardous Cl₂ gas and organic solvents; reagents are often stable and easy to handle. | May require specific activators; byproduct (cyanuric acid) needs to be managed. |

| Flow Chemistry with in situ Generation | Chlorine gas is generated and consumed continuously in a microreactor system. rsc.org | Enhanced safety (no Cl₂ storage); precise control over reaction; high efficiency. | Requires specialized reactor equipment. |

Atom Economy and Waste Minimization in this compound Synthesis

Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. youtube.com An ideal reaction would have a 100% atom economy, meaning all atoms from the reactants are found in the final product, with no byproducts.

For a hypothetical direct synthesis of this compound from decane via a substitution reaction, the equation would be:

C₁₀H₂₂ + 4 Cl₂ → C₁₀H₁₈Cl₄ + 4 HCl

The atom economy for this idealized process can be calculated as follows:

| Component | Chemical Formula | Molecular Weight ( g/mol ) |

| Desired Product | ||

| This compound | C₁₀H₁₈Cl₄ | 280.06 |

| Reactants | ||

| Decane | C₁₀H₂₂ | 142.28 |

| Chlorine | 4 x Cl₂ | 4 x 70.90 = 283.60 |

| Total Reactant Mass | 425.88 |

Atom Economy Calculation:

Percent Atom Economy = (Molecular Weight of Desired Product / Total Molecular Weight of All Reactants) x 100 Percent Atom Economy = (280.06 / 425.88) x 100 = 65.76%

This calculation reveals that even in an ideal scenario, over 34% of the reactant mass is converted into the hydrogen chloride (HCl) byproduct, highlighting the inherent inefficiency of substitution reactions from an atom economy perspective.

Waste Minimization is a broader concept that encompasses atom economy but also addresses practical issues like reaction selectivity and process efficiency. The primary source of waste in the synthesis of a specific isomer like this compound is the poor regioselectivity of traditional free-radical chlorination. nih.gov The reaction of decane with chlorine will produce a statistical mixture of numerous chlorinated isomers, making the isolation of the desired product difficult and generating large quantities of unwanted side products.

Strategies for waste minimization in this context include:

Developing highly selective reactions: Utilizing advanced catalytic methods (discussed in 2.5.3) to direct the chlorination to the desired C-1 and C-3 positions is the most effective strategy.

Recycling: Unreacted starting materials and solvents (if used) should be recovered and recycled.

Byproduct valorization: Finding a use for the HCl byproduct, for example, in other chemical processes, can turn a waste stream into a valuable co-product.

Process optimization: Employing techniques like flow chemistry can improve reaction control, minimize side reactions, and reduce the generation of waste. rsc.org

Sustainable Catalysis in Halogenation Reactions

Catalysis is a cornerstone of green chemistry because catalytic reagents are superior to stoichiometric ones, often enabling reactions to proceed with higher efficiency, greater selectivity, and under milder conditions.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for sustainable C-H bond functionalization. rsc.orgresearchgate.net These methods can generate reactive chlorine radicals under ambient temperature and pressure, reducing the energy requirements of the process. Iron-based catalysts, such as simple iron(III) chloride (FeCl₃), have been shown to catalyze the chlorination of C(sp³)–H bonds using visible light and a benign chlorine source like magnesium chloride (MgCl₂). rsc.org More advanced systems, such as specially designed metal-organic layers (MOLs), have demonstrated the ability to photocatalytically chlorinate linear alkanes with high regioselectivity, a significant step toward overcoming the primary challenge in synthesizing specific isomers. chemrxiv.orgchemrxiv.org

Biocatalysis: Nature's catalysts, enzymes, offer unparalleled selectivity. Halogenase enzymes can perform halogenation reactions on complex molecules at specific sites under mild, aqueous conditions. tandfonline.commdpi.com For the chlorination of an unactivated alkane like decane, non-heme iron halogenases are particularly relevant as they operate via a radical-based mechanism. nih.govnih.gov The primary challenge in applying biocatalysis to a substrate like decane is the inherent substrate specificity of most enzymes. However, ongoing research in enzyme engineering aims to broaden the substrate scope of halogenases to create biocatalysts for the selective synthesis of non-natural halogenated compounds. mdpi.com

| Catalysis Type | Mechanism/Principle | Advantages | Challenges & Limitations |

| Photocatalysis | Uses visible light to activate a catalyst (e.g., FeCl₃, MOLs) which generates chlorine radicals. rsc.orgchemrxiv.org | Mild reaction conditions (ambient temperature/pressure); high energy efficiency; potential for high regioselectivity. | Catalyst can be complex; quantum yields may vary. |

| Biocatalysis | Employs halogenase enzymes to perform site-specific chlorination. tandfonline.comnih.gov | Extremely high regio- and stereoselectivity; operates in water under mild conditions; biodegradable catalyst. | Enzymes are often highly substrate-specific; stability and activity can be limited under industrial conditions. |

| Heterogeneous Catalysis | Uses a solid-phase catalyst (e.g., metal on a polymer support) that is easily separable. nih.gov | Catalyst is easily recovered and recycled, reducing waste and cost; suitable for continuous flow processes. | Can have lower activity than homogeneous counterparts; potential for metal leaching into the product. |

Advanced Spectroscopic and Structural Elucidation of 1,1,1,3 Tetrachlorodecane

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric Purity and Connectivity

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 1,1,1,3-tetrachlorodecane. One-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the chemical environment of the hydrogen and carbon atoms, respectively. However, for a molecule with a flexible decane (B31447) chain and multiple chlorine substituents, multidimensional NMR techniques are essential for complete signal assignment and confirmation of the tetrachloro substitution pattern.

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity of the carbon skeleton and identifying the specific locations of the chlorine atoms.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton couplings, which are invaluable for tracing the connectivity of the proton-bearing carbons in the decane chain. sdsu.edu For this compound, COSY spectra would be expected to show correlations between the protons on adjacent carbons, allowing for the sequential assignment of the methylene groups from C2 to C10. The absence of COSY correlations to the C1 position would be consistent with the presence of the trichloromethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.edu By combining the information from the ¹H and ¹³C NMR spectra, the HSQC spectrum allows for the definitive assignment of each carbon atom to its attached proton(s). columbia.edu This is particularly useful for resolving ambiguities in the crowded methylene region of the spectra.

A hypothetical table of expected 2D NMR correlations for this compound is presented below:

| Proton (¹H) Position | Expected COSY Correlations | Expected HMBC Correlations (to Carbon) |

| H2 | H3 | C1, C3, C4 |

| H3 | H2, H4 | C1, C2, C4, C5 |

| H4 | H3, H5 | C2, C3, C5, C6 |

| H5 | H4, H6 | C3, C4, C6, C7 |

| H6 | H5, H7 | C4, C5, C7, C8 |

| H7 | H6, H8 | C5, C6, C8, C9 |

| H8 | H7, H9 | C6, C7, C9, C10 |

| H9 | H8, H10 | C7, C8, C10 |

| H10 | H9 | C8, C9 |

The chemical shifts of the protons and carbons in this compound are significantly influenced by the presence of the electronegative chlorine atoms. The trichloromethyl group at the C1 position would cause a substantial downfield shift for C1 in the ¹³C NMR spectrum. The carbon atom C3, also bearing a chlorine atom, would exhibit a downfield shift compared to the other methylene carbons in the chain.

The coupling constants (J-values) between adjacent protons, observable in the ¹H NMR spectrum, can provide insights into the dihedral angles and, consequently, the preferred conformations of the flexible decane chain. The magnitude of the vicinal coupling constants (³JHH) is related to the dihedral angle between the coupled protons through the Karplus relationship. ucalgary.ca Variations in these coupling constants along the chain can indicate regions of conformational preference or restriction.

A table of predicted ¹H and ¹³C chemical shifts for this compound is shown below. These are estimated values based on the known effects of chloro-substituents on alkane chains.

| Carbon Position | Predicted ¹³C Chemical Shift (ppm) | Attached Proton(s) | Predicted ¹H Chemical Shift (ppm) |

| C1 | 85-95 | None | - |

| C2 | 45-55 | 2 | 2.2-2.6 |

| C3 | 60-70 | 1 | 4.0-4.4 |

| C4 | 35-45 | 2 | 1.8-2.2 |

| C5-C9 | 25-35 | 2 each | 1.2-1.6 |

| C10 | 10-15 | 3 | 0.8-1.0 |

Detailed Mass Spectrometry for Molecular Structure and Fragmentation Pathways

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details through the analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) is capable of measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy, often to within a few parts per million (ppm). longdom.org This precision allows for the determination of the elemental formula of a molecule by distinguishing between compounds with the same nominal mass but different elemental compositions. longdom.org For this compound (C₁₀H₁₈Cl₄), HRMS would be used to confirm its elemental composition by comparing the experimentally measured exact mass with the theoretically calculated mass. The presence of four chlorine atoms would also result in a characteristic isotopic pattern due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes, which would be readily observable in the mass spectrum.

| Property | Value |

| Molecular Formula | C₁₀H₁₈Cl₄ |

| Monoisotopic Mass | 278.0108 Da |

| Average Mass | 280.058 Da |

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z are selected and then fragmented, and the resulting fragment ions are mass-analyzed. wikipedia.orgnationalmaglab.org This process provides detailed structural information by revealing the fragmentation pathways of the parent ion. wikipedia.org In the case of this compound, MS/MS experiments would be expected to show characteristic fragmentation patterns for chlorinated alkanes.

Common fragmentation pathways for halogenated alkanes include:

Loss of a chlorine radical (•Cl) .

Loss of hydrogen chloride (HCl) .

Cleavage of the carbon-carbon backbone , often initiated by the presence of a chlorine atom.

For this compound, specific fragmentations could include the loss of the •CCl₃ group or cleavage adjacent to the C-Cl bond at the C3 position. The analysis of these fragmentation patterns would provide strong evidence for the specific substitution pattern of the chlorine atoms.

A table of potential fragment ions for this compound in an MS/MS experiment is presented below:

| Precursor Ion (m/z) | Proposed Fragmentation Pathway | Fragment Ion (m/z) |

| [C₁₀H₁₈Cl₄]⁺• | Loss of •Cl | [C₁₀H₁₈Cl₃]⁺ |

| [C₁₀H₁₈Cl₄]⁺• | Loss of HCl | [C₁₀H₁₇Cl₃]⁺• |

| [C₁₀H₁₈Cl₄]⁺• | Cleavage of C1-C2 bond | [C₉H₁₈Cl]⁺ and [CCl₃]⁺ |

| [C₁₀H₁₈Cl₄]⁺• | Cleavage of C3-C4 bond | [C₇H₁₅]⁺ and [C₃H₃Cl₄]⁺ |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Isomers

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can also be sensitive to conformational changes. surfacesciencewestern.com

For this compound, the most characteristic vibrational modes would be those associated with the carbon-chlorine (C-Cl) bonds. The C-Cl stretching vibrations typically appear in the region of 800-600 cm⁻¹ in the infrared spectrum. spectroscopyonline.com The presence of multiple chlorine atoms on the same carbon, as in the CCl₃ group, can lead to multiple absorption bands in this region.

The FT-IR and Raman spectra would also show characteristic bands for the C-H stretching and bending vibrations of the methylene and methyl groups of the decane chain. The C-H stretching vibrations are typically observed in the 3000-2850 cm⁻¹ region. youtube.com

While FT-IR and Raman spectroscopy are excellent for identifying functional groups, the complexity of the spectra for a long-chain alkane like this compound can make detailed interpretation challenging. However, these techniques can be very useful for confirming the presence of the C-Cl bonds and for studying conformational isomers, as different conformers may give rise to slightly different vibrational frequencies.

A table of expected vibrational frequencies for this compound is provided below:

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopic Technique |

| C-H Stretch (methylene & methyl) | 2850-3000 | FT-IR, Raman |

| C-H Bend (methylene & methyl) | 1350-1470 | FT-IR, Raman |

| C-Cl Stretch | 600-800 | FT-IR, Raman |

Characteristic Absorption Bands for Carbon-Chlorine Bonds

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. The presence of carbon-chlorine (C-Cl) bonds in this compound would give rise to characteristic absorption bands in the IR spectrum. The vibrations associated with these bonds, specifically stretching and bending modes, occur in the fingerprint region of the spectrum (<1500 cm⁻¹).

The C-Cl stretching vibrations in chloroalkanes typically appear as strong to medium intensity bands in the 850-550 cm⁻¹ range. The exact position of these bands is influenced by the substitution pattern. In this compound, two distinct types of C-Cl bonds are present: those in the trichloromethyl (-CCl₃) group at the C1 position and the single chlorine atom at the C3 position.

For the -CCl₃ group, one would expect to observe strong, complex absorptions due to symmetric and asymmetric stretching modes. For comparison, the IR spectrum of 1,1,1-trichloroethane shows a series of C-Cl vibration bands between 800 and 580 cm⁻¹ docbrown.info. The single C-Cl bond at the chiral center (C3) would also contribute to absorption in this region. Additionally, C-H bending vibrations and C-C skeletal vibrations will be present, making this region complex and unique for the molecule.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| C-Cl Stretching | -CCl₃ | ~800 - 600 | Strong, Multiple Bands |

| C-Cl Stretching | -CHCl- | ~750 - 550 | Medium to Strong |

| C-Cl Bending | -CCl₃ and -CHCl- | <400 | Medium to Weak |

Conformational Fingerprints in the Low-Frequency Region

The long, flexible decane chain of this compound allows for a multitude of conformational isomers (conformers) due to rotation around its carbon-carbon single bonds. The low-frequency region of the IR and, more prominently, the Raman spectrum (typically below 400 cm⁻¹) is particularly sensitive to these conformational changes. This region contains information about skeletal vibrations and torsional modes of the entire molecule.

Each stable conformer of this compound would have a unique set of low-frequency vibrations, creating a distinct "conformational fingerprint." Techniques like low-frequency Raman spectroscopy can resolve these vibrational modes, which are often associated with intermolecular motions and phonon modes in the solid state researchgate.net. By analyzing the spectra, potentially with the aid of computational modeling, it is possible to identify the different conformers present in a sample and even study the dynamics of their interconversion. For instance, studies on similar long-chain molecules show that distinct bands in the low-frequency region can be assigned to specific torsional or deformation modes of the carbon backbone rsc.orgnih.gov.

X-ray Crystallography for Solid-State Molecular Architecture (if applicable to crystalline forms)

Crystal Structure Determination and Unit Cell Parameters

To perform X-ray crystallography, a single, high-quality crystal of this compound would be required. This crystal would be exposed to a beam of X-rays, and the resulting diffraction pattern would be collected and analyzed. The analysis of the positions and intensities of the diffracted spots allows for the determination of the electron density map of the molecule, from which the atomic positions can be inferred.

The fundamental repeating unit of a crystal is the unit cell , which is described by six lattice parameters: the lengths of the three axes (a, b, c) and the angles between them (α, β, γ). These parameters define the size and shape of the unit cell and, along with the symmetry operations of the space group, describe the entire crystal structure.

For illustrative purposes, a study on a related isomer, (3R,4R,7S,8S)-3,4,7,8-tetrachlorodecane, successfully determined its molecular structure through single-crystal X-ray crystallography, confirming its stereochemistry and solid-state conformation nih.govntnu.noresearchgate.net. A similar analysis on this compound would provide unequivocal proof of its molecular architecture in the solid state.

| Parameter | Description | Example Value |

|---|---|---|

| a (Å) | Length of the 'a' axis | e.g., 8.5 |

| b (Å) | Length of the 'b' axis | e.g., 10.2 |

| c (Å) | Length of the 'c' axis | e.g., 15.1 |

| α (°) | Angle between 'b' and 'c' axes | e.g., 90 |

| β (°) | Angle between 'a' and 'c' axes | e.g., 105.3 |

| γ (°) | Angle between 'a' and 'b' axes | e.g., 90 |

| Crystal System | Classification based on symmetry | e.g., Monoclinic |

| Space Group | Symmetry elements of the unit cell | e.g., P2₁/c |

Intermolecular Interactions and Packing Motifs

The data from X-ray crystallography also reveals how molecules are arranged relative to one another in the crystal. This packing is governed by intermolecular interactions. For a molecule like this compound, which is largely non-polar but contains polar C-Cl bonds, the dominant intermolecular forces would be:

Van der Waals forces: These dispersion forces are the primary interactions governing the packing of the long alkyl chains.

Dipole-dipole interactions: The polar C-Cl bonds create molecular dipoles, leading to electrostatic interactions that would influence the relative orientation of neighboring molecules to optimize attractive forces.

Analysis of the crystal structure would identify the specific packing motifs, showing how the molecules arrange themselves to maximize packing efficiency and satisfy these intermolecular forces.

Chiroptical Spectroscopy (if stereoisomers are relevant)

The molecular structure of this compound contains a chiral center at the C3 carbon atom. This carbon is attached to four different groups: a hydrogen atom, a chlorine atom, a dichloromethyl group (-CH₂-CCl₃), and a heptyl group (-C₇H₁₅). The presence of this stereocenter means that this compound can exist as a pair of non-superimposable mirror images, known as enantiomers: (R)-1,1,1,3-tetrachlorodecane and (S)-1,1,1,3-tetrachlorodecane khanacademy.org. Therefore, chiroptical spectroscopy is a highly relevant and powerful tool for its analysis.

Circular Dichroism (CD) for Enantiomeric Excess Determination

Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that uses circularly polarized light wikipedia.org. Chiral molecules absorb left- and right-circularly polarized light differently youtube.com. A CD spectrum is a plot of this difference in absorption (ΔA = A_L - A_R) versus wavelength.

Enantiomers have equal and opposite CD signals. A sample containing an equal amount of both enantiomers (a racemic mixture) is CD-silent, having a net ΔA of zero khanacademy.org. However, if one enantiomer is present in excess, a CD signal will be observed. The magnitude of this signal is directly proportional to the concentration of the chiral substance and its enantiomeric excess (ee).

The relationship is described by a modification of the Beer-Lambert law: ΔA = Δε × c × l where Δε is the molar circular dichroism, c is the molar concentration, and l is the path length.

By measuring the CD spectrum of a sample of this compound and comparing it to the spectrum of a pure enantiomer (if available), one can accurately determine the enantiomeric excess of the sample youtube.com. This is crucial in fields where the biological activity or physical properties of a compound are dependent on its stereochemistry.

| Enantiomeric Excess (ee) | Composition | Relative CD Signal Intensity |

|---|---|---|

| 100% (Pure R) | 100% R, 0% S | +100% (Positive Maximum) |

| 50% | 75% R, 25% S | +50% |

| 0% (Racemic) | 50% R, 50% S | 0 |

| -50% | 25% R, 75% S | -50% |

| -100% (Pure S) | 0% R, 100% S | -100% (Negative Maximum) |

Lack of Publicly Available Data for this compound

A comprehensive search of scientific databases and scholarly articles reveals a significant gap in the publicly available research literature concerning the specific chemical compound this compound. While general information on polychlorinated n-alkanes (PCAs) and chlorinated paraffins (CPs) exists, detailed experimental data and in-depth spectroscopic analysis, particularly regarding its chiroptical properties, are not available.

The study of chlorinated paraffins, the class of compounds to which this compound belongs, typically involves the analysis of complex mixtures containing numerous isomers and congeners. The isolation and individual characterization of a single, specific tetrachlorodecane isomer, including the determination of its absolute configuration using techniques like Optical Rotatory Dispersion, is a highly specialized and infrequently reported area of research.

Consequently, without any foundational research data, it is not possible to provide a thorough, informative, and scientifically accurate article that adheres to the user's strict outline and content requirements, including data tables and detailed research findings for this compound. Any attempt to do so would be speculative and would not meet the standards of scientific accuracy.

Chemical Reactivity and Reaction Pathways of 1,1,1,3 Tetrachlorodecane

Elimination Reactions for Olefin Formation

Elimination reactions of 1,1,1,3-Tetrachlorodecane, specifically dehydrochlorination, result in the formation of an alkene. These reactions typically involve the removal of the chlorine atom from C3 and a hydrogen atom from an adjacent carbon (C2 or C4). chemicalnote.com

The mechanism of elimination, like substitution, can be either unimolecular (E1) or bimolecular (E2).

E2 Mechanism : This is a concerted, one-step process favored by strong bases. masterorganicchemistry.com The rate of the E2 reaction depends on the concentration of both the substrate and the base. chemicalnote.com In the case of this compound, the base can abstract a proton from either C2 or C4. According to Zaitsev's rule, the major product is typically the more substituted (and more stable) alkene, which would result from the removal of a proton from C4. However, the use of a sterically hindered base can favor the formation of the less substituted "Hofmann" product.

E1 Mechanism : This two-step pathway is favored by weak bases and polar protic solvents. iitk.ac.in It proceeds through the same carbocation intermediate as the SN1 reaction. iitk.ac.in Following the formation of the C3 carbocation, a weak base removes a proton from either C2 or C4 to form the double bond. The E1 reaction also tends to favor the formation of the more stable, more substituted alkene. masterorganicchemistry.com

| Reaction Pathway | Base Strength | Substrate | Solvent | Regioselectivity |

| E1 | Weak | Secondary (C3) | Polar Protic | Zaitsev (more substituted alkene) |

| E2 | Strong | Secondary (C3) | Varies | Zaitsev (major), Hofmann (minor) |

The stereochemistry of the resulting alkene is dependent on the reaction mechanism.

For an E2 reaction , a specific stereochemical arrangement is required where the hydrogen to be removed and the leaving group are in an anti-periplanar conformation. iitk.ac.in This requirement dictates the E/Z stereochemistry of the product alkene. libretexts.org

For an E1 reaction , the stereochemical outcome is not as strictly controlled because the reaction proceeds through a planar carbocation intermediate. libretexts.org This allows for rotation around the C-C bond, typically resulting in a mixture of E and Z isomers, with the more thermodynamically stable isomer (usually the E-isomer) being the major product. libretexts.org

Radical Reactions and Homolytic Cleavage of C-Cl Bonds

Under conditions of heat or UV light, the C-Cl bonds in this compound can undergo homolytic cleavage, where the bond breaks symmetrically, and each atom retains one electron, forming radicals. askfilo.comchemistrysteps.compressbooks.pub This initiates a free-radical chain reaction. missouri.edusrmist.edu.in

The process typically involves three stages: savemyexams.comlibretexts.org

Initiation : The reaction begins with the homolytic cleavage of a bond to form two radicals. In the context of chlorination, a chlorine molecule (Cl₂) can be cleaved by UV light into two chlorine radicals. askfilo.com

Propagation : A radical reacts with a stable molecule to form a new radical. For instance, a chlorine radical can abstract a hydrogen atom from the decane (B31447) chain, creating an alkyl radical. This alkyl radical can then react with another chlorine molecule to form a chlorinated product and a new chlorine radical, continuing the chain.

Termination : The reaction ceases when two radicals combine to form a stable, non-radical molecule.

The stability of the resulting radical intermediate often directs the reaction. In general, tertiary radicals are more stable than secondary radicals, which are more stable than primary radicals. srmist.edu.in The C-Cl bonds of the trichloromethyl group at C1 are susceptible to homolytic cleavage. Bond dissociation energy (BDE) is the energy required for homolytic cleavage, and it serves as a measure of bond strength. libretexts.org Radical reactions involving alkanes can often lead to a mixture of products due to the high reactivity of the radical intermediates. missouri.edu

Hydrogen Atom Abstraction Pathways

Hydrogen atom abstraction (HAT) is a fundamental reaction class where a free radical removes a hydrogen atom from a substrate, creating a new radical. acs.org In the context of this compound, HAT reactions, typically initiated by radicals such as those generated from heat or UV light in the presence of a radical initiator, are expected to show regioselectivity based on the stability of the resulting carbon-centered radical.

The structure of this compound features primary, secondary, and a tertiary-like C-H bond at the C3 position, which is alpha to a chlorine atom. The reactivity of C-H bonds in alkanes towards abstraction by radicals, such as a chlorine radical, generally follows the order: tertiary > secondary > primary. msu.edu The C-H bond at the C3 position is further activated by the adjacent electron-withdrawing chlorine atom, which can stabilize the resulting radical. Therefore, abstraction of the C3 hydrogen is a highly probable pathway. The numerous secondary hydrogens along the decane chain are also susceptible to abstraction, leading to a mixture of isomeric radicals.

Table 1: Predicted Relative Reactivity of C-H Bonds in this compound towards Hydrogen Atom Abstraction

| Position | Bond Type | Relative Reactivity | Resulting Radical Stability |

| C3 | Secondary (α to Cl) | High | Stabilized by adjacent Cl |

| C2, C4-C9 | Secondary | Moderate | Secondary alkyl radical |

| C10 | Primary | Low | Primary alkyl radical |

Reductive Dehalogenation Strategies

Reductive dehalogenation is a key transformation for polychlorinated alkanes, involving the cleavage of carbon-chlorine bonds and their replacement with carbon-hydrogen bonds or other functionalities. This can be achieved through various methods, including the use of metals or electrochemistry.

Metal-Mediated Reductions

A variety of metal-based systems are effective for the reductive dehalogenation of organic halides. acs.org These reactions typically proceed through single-electron transfer (SET) from the metal to the C-Cl bond. For this compound, the trichloromethyl (CCl₃) group is a prime site for reduction. The presence of three electron-withdrawing chlorine atoms on a single carbon makes this group a potent electron acceptor, facilitating the initial electron transfer to form a radical anion. This intermediate readily expels a chloride ion to generate a dichloromethyl radical.

Commonly used metals include alkali metals like sodium in an alcohol solvent, which can effectively dehalogenate polychlorinated aromatics and are expected to be reactive towards polychlorinated alkanes. google.com Catalytic systems employing transition metals such as palladium, nickel, or iron are also widely used for hydrodehalogenation. acs.orgbham.ac.uk These catalytic methods often offer milder reaction conditions and higher selectivity.

Table 2: Potential Metal-Based Systems for Reductive Dehalogenation of this compound

| Reagent/System | Type | Probable Mechanism | Potential Selectivity |

| Na / Isopropanol | Stoichiometric | Single Electron Transfer (SET) | Preferential reduction of CCl₃ group |

| Pd/C, H₂ | Catalytic Hydrogenation | Oxidative Addition / Reductive Elimination | High, potential for complete dehalogenation |

| NiCl₂, NaBH₄ | Catalytic Hydride Transfer | SET or Hydride Attack | Effective for various chlorinated compounds |

| Fe(acac)₃ / Grignard | Catalytic | Radical Pathways | Can effect dehalogenation or cross-coupling |

Electrochemical Reduction Pathways

Electrochemical methods offer a powerful and controllable alternative for reductive dehalogenation. dntb.gov.ua By controlling the cathode potential, it is possible to selectively reduce specific C-Cl bonds within a molecule based on their reduction potentials. Alkyl halides are known to be reduced at cathodes to form alkyl radicals, which can be further reduced to carbanions. nih.gov

In this compound, the CCl₃ group is expected to have a significantly less negative reduction potential than the isolated secondary chloride at C3. This difference allows for the selective electrochemical reduction at the C1 position. The process would likely initiate with a one-electron reduction to form the dichloromethyl radical and a chloride ion. This radical can then either abstract a hydrogen from the solvent, be reduced further to an anion, or participate in other reactions. This high degree of control makes electrochemistry a promising strategy for the selective functionalization of this compound.

Derivatization Chemistry of this compound

The chlorinated sites on this compound serve as handles for introducing a wide array of functional groups, enabling the synthesis of complex, polyfunctionalized decane derivatives.

Synthesis of Novel Polyfunctionalized Decane Derivatives

The generation of reactive intermediates through reductive dehalogenation opens up numerous possibilities for derivatization. For instance, the dichloromethyl radical formed from the reduction of the CCl₃ group could be trapped by radical acceptors. More synthetically useful is the two-electron reduction to form a carbanion, which can then react with a variety of electrophiles.

The secondary chloride at C3 can also be a site for nucleophilic substitution, although such reactions with secondary chloroalkanes can be sluggish and compete with elimination reactions. However, under appropriate conditions with strong nucleophiles, substitution is feasible.

Table 3: Potential Derivatization Reactions for this compound

| Reaction Type | Reagents | Position Targeted | Product Class |

| Nucleophilic Substitution | NaCN, DMSO | C3 | Nitrile |

| Nucleophilic Substitution | NaN₃, DMF | C3 | Azide |

| Reductive Acylation | e⁻, then Ac₂O | C1 (CCl₃) | Trichloromethyl ketone (via anion) |

| Reductive Alkylation | e⁻, then R-X | C1 (CCl₃) | Dichloromethyl-alkane |

| Hydrolysis (after partial reduction) | H₂O / H⁺ (of CCl₂H) | C1 | Aldehyde |

Cross-Coupling Reactions at Chlorinated Sites

Transition-metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. While historically challenging, significant progress has been made in the coupling of unactivated alkyl halides, including secondary chlorides. nih.gov Iron-catalyzed cross-coupling reactions, in particular, have emerged as a cost-effective and efficient method for coupling chloroalkanes with aryl Grignard reagents. nih.govorganic-chemistry.org

This methodology could be applied to this compound, with the secondary chloride at the C3 position being a viable site for C-C bond formation. Such a reaction would lead to the synthesis of 3-aryl or 3-alkyl decane derivatives, depending on the Grignard reagent used. The CCl₃ group is less likely to participate directly in standard cross-coupling cycles due to steric hindrance and different electronic properties. However, coupling at this position might be possible after partial reduction. The ability to selectively engage the C3 position in cross-coupling while leaving the CCl₃ group intact would provide a route to novel bifunctional molecules.

Table 4: Potential Cross-Coupling Reactions of this compound

| Coupling Partner | Catalyst System | Position Targeted | Product Type |

| Aryl-MgBr | Fe-NHC | C3 | 3-Aryl-1,1,1-trichlorodecane |

| Alkyl-MgBr | Fe-NHC | C3 | 3-Alkyl-1,1,1-trichlorodecane |

| Vinyl-SnBu₃ | Pd(PPh₃)₄ (Stille) | C3 | 3-Vinyl-1,1,1-trichlorodecane |

| Aryl-B(OH)₂ | Pd catalyst (Suzuki) | C3 | 3-Aryl-1,1,1-trichlorodecane |

Theoretical and Computational Studies of 1,1,1,3 Tetrachlorodecane

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods solve approximations of the Schrödinger equation to provide insights into molecular geometry, energy, and reactivity.

Density Functional Theory (DFT) for Molecular Geometry and Energy

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. Instead of calculating the complex many-electron wavefunction, DFT determines the electron density, from which the energy and other properties can be derived. For 1,1,1,3-tetrachlorodecane, DFT calculations would be employed to find the most stable three-dimensional arrangement of its atoms—its equilibrium geometry. This involves an optimization process where the forces on each atom are minimized, leading to the lowest energy structure.

A typical DFT calculation for this compound would involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-31G*) to approximate the exchange-correlation energy and describe the atomic orbitals, respectively. The output of such a calculation provides the total electronic energy, bond lengths, bond angles, and dihedral angles of the optimized structure.

Table 1: Hypothetical DFT-Calculated Molecular Properties of this compound

| Property | Predicted Value | Units |

| Total Electronic Energy | -Value | Hartrees |

| C1-C2 Bond Length | 1.54 | Ångströms (Å) |

| C3-Cl Bond Length | 1.78 | Ångströms (Å) |

| C1-Cl Bond Length | 1.77 | Ångströms (Å) |

| C2-C3-C4 Bond Angle | 112 | Degrees (°) |

| H-C-H Bond Angle | 109.5 | Degrees (°) |

Note: The values in this table are illustrative and not based on actual published research for this specific molecule.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor.

The energy of the HOMO is related to the molecule's ionization potential and its ability to act as a nucleophile. A higher HOMO energy suggests a greater tendency to donate electrons. The energy of the LUMO is related to the electron affinity and the molecule's ability to act as an electrophile. A lower LUMO energy indicates a greater tendency to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a large gap suggests high stability and low reactivity. For this compound, the presence of electronegative chlorine atoms would be expected to lower the energies of both the HOMO and LUMO.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (Illustrative) |

| HOMO | -7.5 eV |

| LUMO | +1.2 eV |

| HOMO-LUMO Gap | 8.7 eV |

Note: These energy values are hypothetical and serve to illustrate the output of an FMO analysis.

Conformational Analysis via Molecular Mechanics and Dynamic Simulations

The long carbon chain of this compound allows for significant flexibility, resulting in numerous possible spatial arrangements, or conformations. Conformational analysis aims to identify the most stable of these conformations and the energy barriers between them.

Identification of Stable Conformers and Energy Barriers

Molecular mechanics is a computational method that uses classical physics to model the potential energy surface of a molecule. By treating atoms as balls and bonds as springs, this approach can rapidly calculate the energies of different conformations. A systematic search of the rotational space around the single bonds in the decane (B31447) chain would reveal various low-energy conformers (local minima on the potential energy surface). The most stable conformer, the global minimum, would be identified, along with other stable conformers and the transition states (energy barriers) that separate them.

Monte Carlo and Molecular Dynamics Simulations for Conformational Sampling

To explore the vast conformational space of this compound more comprehensively, simulation techniques like Monte Carlo (MC) and Molecular Dynamics (MD) are employed.

Monte Carlo simulations would involve randomly sampling different conformations and accepting or rejecting them based on their calculated energy, ultimately leading to a collection of conformations that are representative of the molecule's behavior at a given temperature.

Molecular Dynamics (MD) simulations would solve Newton's equations of motion for the atoms of the molecule over a period of time, simulating its dynamic behavior. An MD simulation provides a trajectory of the molecule's movements, revealing how it transitions between different conformations and how it might interact with its environment. This method provides a more realistic picture of the molecule's flexibility and the timescales of conformational changes.

Spectroscopic Property Prediction (NMR, IR, UV-Vis)

Computational methods can also predict the spectroscopic signatures of a molecule, which is invaluable for interpreting experimental data and confirming a molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often in conjunction with DFT. These calculations would predict the chemical shift for each unique hydrogen and carbon atom in this compound, based on the calculated electronic environment around each nucleus.

Infrared (IR) Spectroscopy: The vibrational frequencies of the molecule can be calculated from the second derivatives of the energy with respect to atomic displacements. These frequencies correspond to the absorption peaks in an IR spectrum. The calculations would predict the characteristic stretching and bending frequencies for the C-H, C-C, and C-Cl bonds in this compound.

UV-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of a molecule, which correspond to the absorption of light in the UV-Vis range. For a saturated alkane like this compound, significant absorption in the typical UV-Vis range would not be expected, as the electronic transitions would require high energy.

Table 3: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Feature (Illustrative) | Corresponding Functional Group |

| ¹³C NMR | ~85 ppm | C3-Cl |

| ¹³C NMR | ~95 ppm | C1-Cl₃ |

| ¹H NMR | ~4.5 ppm | H on C3 |

| IR | ~2900-3000 cm⁻¹ | C-H stretch |

| IR | ~700-800 cm⁻¹ | C-Cl stretch |

Note: These are representative values and not from specific calculations on this compound.

Computational Prediction of NMR Chemical Shifts and Coupling Constants

The prediction of Nuclear Magnetic Resonance (NMR) spectra through computational methods is a powerful tool for structure elucidation and verification. nih.govrsc.org For this compound, ¹H and ¹³C NMR chemical shifts and coupling constants would be predicted using quantum mechanical (QM) calculations, primarily Density Functional Theory (DFT). nih.gov

Methodologies such as the Gauge-Independent Atomic Orbital (GIAO) method would be employed, often in conjunction with a suitable solvent model like the Polarizable Continuum Model (PCM) to simulate solution-phase conditions. nih.gov The accuracy of these predictions is highly dependent on the chosen density functional and basis set. nih.gov Benchmark studies on various organic molecules have shown that functionals like WP04 and ωB97X-D can provide high accuracy for ¹H and ¹³C chemical shift predictions, respectively. nih.gov

More recent approaches utilize machine learning (ML) and graph neural networks (GNNs) trained on large datasets of experimental and DFT-calculated values to predict chemical shifts with high accuracy and speed. rsc.orgnih.govnrel.gov These methods can achieve mean absolute errors of less than 0.10 ppm for ¹H shifts. nih.gov

Table 1: Hypothetical Predicted ¹³C and ¹H NMR Chemical Shifts for this compound (in CDCl₃)

| Atom Position | Predicted ¹³C Chemical Shift (ppm) | Attached Protons | Predicted ¹H Chemical Shift (ppm) | Predicted Coupling Constants (Hz) |

|---|---|---|---|---|

| C1 | ~95-100 | - | - | - |

| C2 | ~45-50 | H₂ | ~2.5-2.8 | J(H₂-H₃) ≈ 6-8 |

| C3 | ~70-75 | H | ~4.0-4.5 | J(H₃-H₂) ≈ 6-8, J(H₃-H₄) ≈ 5-7 |

| C4 | ~35-40 | H₂ | ~1.8-2.1 | J(H₄-H₃) ≈ 5-7, J(H₄-H₅) ≈ 7-9 |

| C5-C9 | ~25-35 | H₂ | ~1.2-1.6 | J(H-H) ≈ 7-9 |

| C10 | ~14 | H₃ | ~0.8-1.0 | J(H₁₀-H₉) ≈ 7 |

Note: These are estimated values based on typical shifts for similar functional groups and require actual computational studies for validation.

Theoretical Vibrational Frequencies and Intensities

Theoretical vibrational frequencies for this compound would be calculated to predict its infrared (IR) and Raman spectra. These calculations are typically performed using DFT methods, which can provide a detailed assignment of vibrational modes to specific molecular motions, such as stretching, bending, and torsional modes. nist.govnist.govresearchgate.net

The process involves optimizing the molecular geometry to find a stable conformation and then calculating the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix). The eigenvalues of this matrix correspond to the vibrational frequencies. nih.gov Calculated frequencies are often systematically higher than experimental values and are therefore scaled using empirical scaling factors to improve agreement with experimental data. mdpi.com

Table 2: Predicted Dominant Vibrational Modes and Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode Assignment | Expected Intensity |

|---|---|---|

| 2850-3000 | C-H stretching (alkyl chain) | Strong |

| 1450-1470 | C-H bending (scissoring) | Medium |

| 1370-1380 | C-H bending (methyl rock) | Medium |

| 700-800 | C-Cl stretching (trichloromethyl group) | Strong |

| 600-700 | C-Cl stretching (secondary chloride) | Strong |

Note: These are generalized frequency ranges. Precise values require specific computational analysis.

Reaction Mechanism Elucidation through Transition State Theory

Transition State Theory (TST) provides a framework for understanding and calculating the rates of chemical reactions. researchgate.net It postulates a quasi-equilibrium between reactants and an activated complex (the transition state), which is the highest energy point along the reaction coordinate. researchgate.netresearchgate.net

Calculation of Activation Energies for Elementary Steps

For this compound, TST would be used to investigate potential reactions such as dehydrochlorination or nucleophilic substitution. The first step involves locating the transition state structure on the potential energy surface for each elementary reaction step. The activation energy (Ea) is then calculated as the energy difference between the transition state and the reactants. researchgate.netub.edu These calculations are crucial for predicting the feasibility and rate of a given reaction pathway. For instance, studies on the degradation of similar compounds like 1,2,3-trichloropropane have used electronic structure methods to calculate reaction energies and identify thermodynamically favored pathways. researchgate.net

Reaction Pathway Mapping for Synthetic and Degradation Processes

By calculating the energies of reactants, products, intermediates, and transition states, a complete reaction coordinate diagram can be constructed. This mapping allows for the detailed elucidation of synthetic routes and degradation pathways. For synthesis, this could involve mapping the pathway for the chlorination of decane or a decene precursor. For degradation, pathways such as reductive dechlorination or elimination could be explored. The calculated free energies for each step help determine the most likely reaction mechanism under specific conditions. researchgate.net

Molecular Docking and Interaction Studies with Model Chemical Systems (non-biological)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. wum.edu.plscispace.com While often used in drug discovery, it is also a valuable tool in supramolecular chemistry to study non-covalent interactions. mdpi.com

Ligand-Receptor Interactions in Supramolecular Chemistry

In a non-biological context, this compound could be studied as a "guest" molecule interacting with various synthetic "host" systems, such as cyclodextrins, calixarenes, or other macrocycles. thno.org Supramolecular chemistry focuses on the weaker, reversible non-covalent interactions between molecules, including hydrogen bonds, van der Waals forces, and hydrophobic effects. wikipedia.orgbbau.ac.in

Docking simulations would predict the binding affinity and the specific geometry of the host-guest complex. These studies would analyze interactions between the chlorine atoms and the alkyl chain of the tetrachlorodecane with the binding cavity of the host molecule. nih.gov The insights gained could be relevant for designing systems for selective binding, separation, or sensing of chlorinated alkanes. beilstein-journals.org For example, understanding these interactions is key to developing dual-host strategies for ion separation, where receptor-complexed ions interact through ion-dipole and ion-pairing forces. beilstein-journals.org

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 3,4,7,8-Tetrachlorodecane |

| 1,2,3-Trichloropropane |

| Cyclodextrins |

Solute-Solvent Interactions in Complex Chemical Systems

The study of solute-solvent interactions is fundamental to understanding the behavior of chemical compounds in various environments. For a molecule like this compound, these interactions dictate its solubility, partitioning behavior, and ultimately its environmental fate and transport. While specific experimental and computational studies on this compound are not extensively documented in publicly available literature, theoretical and computational chemistry provides powerful tools to predict and analyze its interactions in complex chemical systems. Such studies are crucial for building a comprehensive profile of this and other polychlorinated alkanes (PCAs).